REACTION_CXSMILES
|
Br[CH:2](Br)[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:22]=[CH:21][C:20]3[C:11](=[C:12]4[C:17](=[CH:18][CH:19]=3)[CH:16]=[CH:15][C:14]([C:23]3[CH:28]=CC(C(Br)Br)=[CH:25][CH:24]=3)=[N:13]4)[N:10]=2)=[CH:5][CH:4]=1.[OH-:33].[Na+].[C:35]([OH:39])(=O)[CH2:36][CH3:37]>>[CH:2]([C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:22]=[CH:21][C:20]3[C:11](=[C:12]4[C:17](=[CH:18][CH:19]=3)[CH:16]=[CH:15][C:14]([C:23]3[CH:28]=[CH:37][C:36]([CH:35]=[O:39])=[CH:25][CH:24]=3)=[N:13]4)[N:10]=2)=[CH:5][CH:4]=1)=[O:33] |f:1.2|
|
Name
|
Compound ( 3 )
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC(C1=CC=C(C=C1)C1=NC2=C3N=C(C=CC3=CC=C2C=C1)C1=CC=C(C=C1)C(Br)Br)Br
|
Name
|
|
Quantity
|
0.71 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)O
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The propionic acid was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the THF was evaporated
|
Type
|
ADDITION
|
Details
|
Water (20 mL) was added
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with CH2Cl2 (3×100 mL)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(=O)C1=CC=C(C=C1)C1=NC2=C3N=C(C=CC3=CC=C2C=C1)C1=CC=C(C=C1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |